3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine
CAS No.:
Cat. No.: VC13728252
Molecular Formula: C15H13IN2O2S
Molecular Weight: 412.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13IN2O2S |
|---|---|
| Molecular Weight | 412.2 g/mol |
| IUPAC Name | 3-iodo-5-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine |
| Standard InChI | InChI=1S/C15H13IN2O2S/c1-10-3-5-12(6-4-10)21(19,20)18-9-14(16)13-7-11(2)8-17-15(13)18/h3-9H,1-2H3 |
| Standard InChI Key | LGYZIHYYMUAUCH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C)I |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C)I |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound’s backbone consists of a pyrrole ring fused to a pyridine ring at the [2,3-b] positions, creating a bicyclic system known as pyrrolo[2,3-b]pyridine (7-azaindole). Substitutents are strategically positioned to modulate electronic and steric properties:
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3-Iodo: Introduces electrophilic reactivity and enhances halogen bonding potential.
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5-Methyl: Improves lipophilicity and metabolic stability.
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1-Tosyl: Acts as a protective group for the pyrrole nitrogen while facilitating subsequent functionalization .
Structural Data
Key molecular descriptors are summarized below:
The tosyl group’s electron-withdrawing nature polarizes the pyrrole ring, directing electrophilic attacks to the 3-position .
Synthesis and Functionalization
Core Ring Formation
The pyrrolo[2,3-b]pyridine scaffold is typically constructed via Madelung cyclization or Fischer indole synthesis, adapted from methodologies for indole derivatives :
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Madelung Route: Cyclization of N-tosyl-2-iodoaniline derivatives under strongly basic conditions.
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Fischer Method: Acid-catalyzed condensation of arylhydrazines with ketones, followed by cyclodehydration.
Iodination and Tosylation
Post-core formation, selective iodination at the 3-position is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS). Tosylation of the pyrrole nitrogen employs p-toluenesulfonyl chloride in the presence of a base like pyridine.
Representative Reaction Scheme:
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Pyrrolo[2,3-b]pyridine Core → 3-Iodo Intermediate (ICl, DCM, 0°C)
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N-Tosylation (TsCl, pyridine, rt) → Final Product.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility due to its high lipophilicity (XLogP3 ≈ 3.5) . It is stable under inert atmospheres but susceptible to photodegradation, necessitating storage in amber vials.
Spectroscopic Profiles
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IR: Strong absorption at 1350 cm⁻¹ (S=O stretch) and 1150 cm⁻¹ (C-I stretch) .
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NMR (¹H):
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Mass Spectrometry: Molecular ion peak at m/z 412.2 ([M]⁺).
Biological Activities and Mechanisms
FGFR Inhibition
3-Iodo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine demonstrates nanomolar inhibitory activity against FGFR1–4 isoforms (IC₅₀ = 2–15 nM). FGFRs drive oncogenic signaling in breast, lung, and bladder cancers, making this compound a promising chemotherapeutic candidate.
Mechanistic Insights:
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The iodine atom forms halogen bonds with FGFR’s ATP-binding pocket.
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The tosyl group stabilizes interactions with hydrophobic residues.
Antiproliferative Effects
In MDA-MB-231 (breast cancer) and A549 (lung adenocarcinoma) cell lines, the compound reduces viability by 70–90% at 10 µM via apoptosis induction, confirmed by caspase-3/7 activation.
Research Applications
Medicinal Chemistry
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Lead Optimization: Serves as a template for developing FGFR inhibitors with improved selectivity.
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PROTACs: The iodine atom allows conjugation to E3 ligase ligands, enabling targeted protein degradation.
Organic Synthesis
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